The table below summarizes the key identifying information and supplier-provided storage recommendations for Naringenin-d4 [1].
| Property | Specification |
|---|---|
| CAS Number | 1192260-78-8 [1] |
| Molecular Formula | C₁₅H₈D₄O₅ [1] |
| Molecular Weight | 276.28 g/mol [1] |
| Appearance | White to off-white solid [1] |
| Long-Term Storage | -20°C (3 years) or 4°C (2 years) as a powder; -80°C (6 months) or -20°C (1 month) in solvent (e.g., DMSO) [1] |
Deuterated internal standards are crucial in quantitative bioanalysis. Their near-identical chemical and physical properties to the analyte of interest allow them to correct for losses during sample preparation and matrix effects during analysis [2].
Stability assessment confirms that the analyte concentration remains constant from sample collection until analysis. General best practices for stability testing in regulated bioanalysis are summarized below [3].
| Aspect | Best Practice Recommendation |
|---|---|
| General Principle | Constancy of analyte concentration or immunoreactivity over time [3]. |
| Storage Duration | Should at least equal the maximum storage period for any study sample [3]. |
| Acceptance Criteria | Deviation from reference value ≤15% for chromatography; ≤20% for ligand-binding assays [3]. |
| Concentration Levels | Low and high QC levels suffice [3]. |
| Replicates | Minimum of triplicate measurements [3]. |
| Key Stability Types | Bench-top (ambient), freeze-thaw cycles, long-term frozen, stock solution, and whole blood stability [3]. |
The following protocols, based on general bioanalytical guidance, can be adapted for assessing the stability of deuterated naringenin and its analogs [3].
A developed RRLC-MS/MS method coupled with stable isotope deuterium-labeling can be referenced for the simultaneous quantification of naringin and its gut microbial metabolites (naringenin and HPPA). The workflow is illustrated in the diagram below [2].
Experimental workflow for quantifying naringenin with deuterated internal standards [2].
While direct stability data for deuterated naringenin in biological systems is unavailable, its primary role is to track the biological activity of the native compound. Naringenin exhibits neuroprotective effects through multi-target mechanisms [4]. The diagram below outlines one key signaling pathway it influences.
Naringenin inhibits the PI3K/AKT/GSK-3β signaling pathway, reducing tau pathology [4].
The table below summarizes additional key pathways relevant to naringenin's stability in a biological context.
| Pathway/Process | Effect of Naringenin | Biological Outcome |
|---|---|---|
| PI3K/AKT/GSK-3β [4] | Activates PI3K/AKT, inhibits GSK-3β | Reduces Tau hyperphosphorylation, improves insulin signaling in Alzheimer's models [4] |
| Microglial Polarization [4] | Promotes shift from pro-inflammatory M1 to anti-inflammatory M2 phenotype | Neuroprotection, reduces neuroinflammation [4] |
| Amyloid-Beta (Aβ) Toxicity [4] | Attenuates apoptosis and neurotoxicity | Protects neuronal cells in Alzheimer's models [4] |
The table below summarizes the key physicochemical data for this compound from chemical suppliers:
| Property | Specification |
|---|---|
| CAS Number | 1192260-78-8 [1] [2] [3] |
| Molecular Formula | C15H8D4O5 [1] [2] |
| Molecular Weight | 276.28 g/mol [1] [2] |
| Purity | ≥95% [2] [3] |
| Appearance | White to off-white solid [1] [3] |
| Primary Application | Internal standard for quantitative NMR, GC-MS, or LC-MS analysis [1] |
These specifications indicate that this compound is a characterized research chemical. However, the exact position of the four deuterium atoms on the phenyl ring and the isomeric purity regarding its single chiral center are critical details you must confirm with the manufacturer for specific analytical applications [1] [3].
The most common application of this compound is as an internal standard in mass spectrometry-based assays. The following workflow, based on a published pharmacokinetic study, outlines its typical use [4]:
LC-MS/MS workflow using this compound as an internal standard.
For rigorous research and drug development, keep these points in mind:
For research on naringenin, naringenin-d4 is crucial in specific experimental protocols, particularly those involving mass spectrometry.
This protocol is adapted from methods used for skin permeation studies and human metabolism research [1] [2].
Sample Preparation:
Chromatographic Separation:
Mass Spectrometric Detection & Quantification:
The following diagram illustrates this analytical workflow:
This is a generalized protocol for studying naringenin's mechanisms of action, such as its anti-cancer effects, based on in vitro cell culture models [4].
Cell Culture:
Treatment:
Analysis of Pathway Modulation:
The diagram below outlines this general approach to studying naringenin's biological effects:
Understanding naringenin's behavior in the body and its mechanisms of action is critical in drug development.
Naringenin exhibits pleiotropic anticancer effects by modulating multiple cellular signaling pathways [4]. The table below summarizes its interactions with key pathways:
| Pathway/Process | Effect of Naringenin | Experimental Context (Examples) |
|---|---|---|
| ERK Pathway | Inhibition | Suppresses tumor growth in breast cancer [4]. |
| PI3K/AKT Pathway | Inhibition | Blocks this pathway, activating pro-death autophagy in gastric cancer; also inhibits proliferation in colorectal cancer [4]. |
| NF-κB Pathway | Inhibition | Induces apoptosis and cell cycle arrest in colorectal cancer [4]. |
| Apoptosis | Induction | Increases ROS to induce apoptosis in breast and lung cancer cells [4]. |
| Metastasis & Invasion | Inhibition | Suppresses cell invasion and metastasis in gastric and prostate cancer by modulating MMPs and ERK [4]. |
The following table summarizes the key identified information for Naringenin-d4, which is the deuterated form of Naringenin used as an internal standard for quantitative analysis [1].
| Property | Details for this compound |
|---|---|
| CAS Number | 1192260-78-8 [1] |
| Molecular Formula | C15H12O5 [1] |
| Molecular Weight | 272.25 g/mol [1] |
| Purity | ≥98% [1] |
| Appearance | White to off-white solid powder [1] |
| Storage Conditions | Powder: -20°C for 3 years or 4°C for 2 years. In solvent: -80°C for 6 months or -20°C for 1 month [1]. |
| Shipping Condition | Room temperature (stable at ambient temperature for a few days during ordinary shipping) [1]. |
This compound has low water solubility, a common challenge shared with its non-deuterated form [2] [3]. The supplier suggests it may dissolve in DMSO and provides several injection and oral formulations for in vivo studies [1]. These formulations are designed to overcome solubility issues and avoid sample loss.
The table below lists the recommended formulations for preparing this compound in biological studies [1].
| Formulation Type | Composition |
|---|---|
| Injection 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 (v/v) |
| Injection 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 (v/v) |
| Injection 3 | DMSO : Corn oil = 10 : 90 (v/v) |
| Injection 4 | DMSO : 20% SBE-β-CD in saline = 10 : 90 (v/v) |
| Oral 1 | Suspend in 0.5% Carboxymethylcellulose sodium (CMC Na) |
| Oral 2 | Dissolved in PEG400 |
While specific protocols for this compound are not available in the search results, research on non-deuterated Naringenin offers well-established strategies that can be applied. A highly effective method is forming inclusion complexes with cyclodextrins.
For researchers using this compound as an internal standard in bioanalysis, the following workflow outlines the key steps from sample preparation to data analysis.
This compound is a deuterated stable isotope of the flavonoid naringenin that serves as an essential internal standard for accurate quantification in LC-MS analysis. This compound features four deuterium atoms replacing hydrogen atoms in the molecular structure, creating a mass difference of 4 Da that enables clear distinction from endogenous naringenin in mass spectrometry detection. The use of stable isotope-labeled internal standards represents the gold standard approach in bioanalytical chemistry as they exhibit nearly identical chemical properties to the target analytes while being distinguishable by mass spectrometry. This property allows for precise correction of variations in sample preparation, matrix effects, and instrument performance, ultimately improving the accuracy and reliability of quantitative results in complex biological matrices.
The application of this compound is particularly valuable in pharmacokinetic studies of naringin and naringenin, where accurate quantification in biological fluids is essential for understanding absorption, distribution, metabolism, and excretion. Previous studies have demonstrated that naringin is extensively metabolized in biological systems, with the prototype becoming almost undetectable in plasma and urine samples, while its metabolites, including naringenin conjugates, become the primary circulating species [1]. This complex metabolism necessitates robust analytical methods capable of distinguishing and quantifying multiple metabolites in the presence of challenging biological matrices.
This compound possesses specific chemical properties that researchers must understand for proper handling and application:
Proper preparation of stock solutions is critical for method accuracy and reproducibility:
Table 1: Stock Solution Preparation Guide
| Target Concentration | Amount of Solvent (per 1 mg this compound) | Final Concentration |
|---|---|---|
| 1 mg/mL | 1 mL DMSO | 3.62 mM |
| 5 mg/mL | 200 μL DMSO | 18.10 mM |
| 10 mg/mL | 100 μL DMSO | 36.20 mM |
The analysis of naringenin and its metabolites using this compound as internal standard requires optimized LC-MS/MS conditions to achieve sufficient sensitivity, selectivity, and resolution. The following methodology has been adapted and optimized from published research applications [1] [3]:
Mass spectrometry detection represents a critical component of the analytical method, with specific parameters requiring optimization for maximum sensitivity and selectivity:
Table 2: MRM Transitions for Target Analytes and Internal Standard
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|---|
| This compound | 271.0 | 151.0 | 50 | -80 | -30 |
| Naringenin | 271.0 | 151.0 | 50 | -80 | -30 |
| Naringenin-7-O-glucuronide | 447.1 | 271.0 | 50 | -80 | -30 |
| Naringenin-4'-O-glucuronide | 447.1 | 271.0 | 50 | -80 | -30 |
| Hesperetin | 301.1 | 164.0 | 50 | -80 | -30 |
| Apigenin | 269.0 | 117.0 | 50 | -80 | -30 |
Proper sample handling procedures are essential for maintaining analyte integrity and ensuring reliable results:
The one-step protein precipitation method provides efficient extraction while minimizing matrix effects:
Calibration standards and quality control samples are essential for method validation and daily operation:
Table 3: Representative Calibration Standards for Various Analytes
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Quality Control Concentrations (LQC, MQC, HQC; ng/mL) |
|---|---|---|---|
| Naringenin | 2-1000 | 2 | 6, 60, 750 |
| Eriodictyol | 0.5-250 | 0.5 | 1.5, 15, 187.5 |
| Apigenin | 1-500 | 1 | 3, 30, 375 |
| Naringenin-7-O-glucuronide | 20-10,000 | 20 | 60, 600, 7500 |
| Hesperetin-7-O-glucuronide | 4-2000 | 4 | 12, 120, 1500 |
Extensive method validation ensures reliability, accuracy, and precision for bioanalytical applications:
Method sensitivity has been demonstrated through lower limits of quantification suitable for pharmacokinetic studies:
A comprehensive pharmacokinetic investigation was conducted to demonstrate the application of the this compound internal standard method:
The validated method successfully characterized pharmacokinetic parameters for naringin and its metabolites:
Table 4: Representative Pharmacokinetic Parameters Following Naringin Administration
| Parameter | Rat | Dog | Human |
|---|---|---|---|
| Tmax (h) | 0.5-1.0 | 1.0-2.0 | 2.0-4.0 |
| Cmax (ng/mL) | 75-200 | 50-150 | 25-100 |
| AUC0-t (h·ng/mL) | 300-800 | 400-900 | 200-600 |
| t1/2 (h) | 2-4 | 3-6 | 4-8 |
| Urinary Recovery (%) | 5.45 | Similar | Similar |
The complete experimental workflow from sample collection to data analysis can be visualized as follows:
Diagram 1: Experimental Workflow for Bioanalytical Method Using this compound Internal Standard
Understanding the metabolic fate of naringin and naringenin is essential for interpreting analytical results:
Diagram 2: Metabolic Pathways of Naringin and Naringenin in Biological Systems
Analytical challenges may arise during method implementation that require troubleshooting:
Technical considerations for optimal method performance:
The application notes and protocols detailed herein provide a comprehensive framework for implementing this compound as an internal standard in LC-MS analysis of flavonoids in biological samples. The method demonstrates exceptional performance in terms of sensitivity, specificity, accuracy, and precision, making it suitable for demanding applications in pharmacokinetic studies, drug metabolism research, and bioanalytical method development.
The successful application of this methodology across multiple species, including rats, dogs, and humans, highlights its versatility and robustness [3] [5]. Furthermore, the ability to simultaneously quantify multiple flavonoid metabolites expands our understanding of the complex metabolic fate of dietary flavonoids and their potential health benefits.
As research continues to explore the therapeutic potential of naringenin and related flavonoids, the availability of reliable bioanalytical methods such as the one described here will be essential for advancing our understanding of their in vivo behavior and mechanisms of action.
Naringenin (4′,5,7-trihydroxyflavanone) is a biologically active flavanone found abundantly in citrus fruits, tomatoes, and various traditional medicinal plants. It demonstrates diverse pharmacological activities including antioxidant, anti-inflammatory, antitumor, and metabolic regulatory effects [1]. Recent clinical trials have explored its potential in treating conditions such as cough, sputum production, and metabolic disorders, leading to its approval as a first-class new drug product by the China Food and Drug Administration [2] [3]. The quantification of naringenin in biological matrices is essential for understanding its pharmacokinetic profile, bioavailability, and dose-response relationships in both preclinical and clinical studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for bioanalysis due to its superior sensitivity, specificity, and capacity for high-throughput analysis. The development of a robust LC-MS/MS method for naringenin quantification presents specific challenges, including its relatively low bioavailability, extensive metabolism to glucuronide and sulfate conjugates, and the phenomenon of enterohepatic recirculation which can cause double peaks in plasma concentration-time profiles [4] [1]. The use of a stable isotope-labeled internal standard, specifically naringenin-d4, significantly improves assay performance by compensating for matrix effects and variability in extraction efficiency, ultimately enhancing the reliability of pharmacokinetic data [2].
The quantification of naringenin in plasma requires careful optimization of both chromatographic and mass spectrometric conditions to achieve optimal sensitivity and specificity. The system configuration typically consists of an Applied Biosystems API 3000 or 4000 triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operated in negative ion mode [4] [1]. The chromatographic separation employs a reversed-phase C18 column (100 mm × 2.0 mm, 5 µm) maintained at ambient temperature, with a mobile phase consisting of methanol-water or acetonitrile-water mixtures, often modified with 0.1% formic acid or acetic acid to enhance ionization efficiency [1] [5]. The flow rate is typically maintained at 0.2-0.3 mL/min with isocratic or gradient elution, resulting in a total run time of 3-5 minutes, significantly shorter than conventional HPLC methods [1].
The MRM parameters must be carefully optimized to achieve maximum sensitivity for naringenin detection. For naringenin, the precursor ion [M-H]⁻ is observed at m/z 271.1, which fragments to produce characteristic product ions at m/z 151.1 and 119.1 [4] [1]. The corresponding stable isotope internal standard, this compound, exhibits a precursor ion at m/z 275.1 and similar fragmentation patterns, typically monitored at m/z 155.1 [2]. The declustering potential, collision energy, and collision cell exit potential must be optimized for each transition to maximize signal intensity. The table below summarizes the optimized MRM parameters for naringenin and this compound:
Table 1: Optimized MRM Parameters for Naringenin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|---|
| Naringenin | 271.1 | 151.1 | 200 | -80 | -25 |
| Naringenin | 271.1 | 119.1 | 200 | -80 | -30 |
| This compound | 275.1 | 155.1 | 200 | -80 | -25 |
The sample preparation methodology is critical for achieving clean extracts with high recovery and minimal matrix effects. For naringenin quantification in plasma, liquid-liquid extraction (LLE) with ethyl acetate has been widely adopted due to its effectiveness in removing phospholipids and other interfering components while providing excellent recovery [4] [1]. The procedure begins with the aliquoting of 100-200 µL of plasma sample into a clean glass or polypropylene tube. Subsequently, 20-50 µL of internal standard working solution (this compound at approximately 500 ng/mL in methanol) is added, followed by 10-20 µL of β-glucuronidase/sulfatase enzyme preparation (≥300,000 units/g solid) to hydrolyze conjugated metabolites and release free naringenin [2]. The samples are then incubated at 37°C for 60-90 minutes to ensure complete hydrolysis of glucuronide conjugates.
Following enzymatic hydrolysis, the samples undergo LLE with 2-3 volumes of ethyl acetate relative to the plasma volume. The mixture is vortexed vigorously for 3-5 minutes to ensure complete extraction, followed by centrifugation at 10,000 × g for 10 minutes at 4°C to achieve clear phase separation [4] [1]. The organic (upper) layer is quantitatively transferred to a clean tube, and the extraction process is repeated once to maximize recovery. The combined organic extracts are evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is then reconstituted in 100-200 µL of mobile phase (typically 70% methanol), vortexed for 1-2 minutes, and transferred to autosampler vials for LC-MS/MS analysis.
Table 2: Sample Preparation Steps for Naringenin Quantification in Plasma
| Step | Procedure | Parameters | Purpose |
|---|---|---|---|
| 1. Aliquoting | Transfer 100-200 µL plasma to clean tube | Use polypropylene tubes | Standardize sample size |
| 2. IS Addition | Add 20-50 µL this compound solution (500 ng/mL) | Vortex 30 seconds | Correct for variability |
| 3. Hydrolysis | Add 10-20 µL β-glucuronidase, incubate | 37°C for 60-90 minutes | Release conjugated naringenin |
| 4. Extraction | Add 2-3 volumes ethyl acetate, vortex | 3-5 minutes mixing, centrifuge 10 min at 10,000 × g | Extract naringenin from matrix |
| 5. Evaporation | Transfer organic layer, evaporate | Nitrogen stream, 40°C | Concentrate analyte |
| 6. Reconstitution | Add 100-200 µL mobile phase, vortex | 1-2 minutes mixing | Prepare for injection |
The following workflow diagram illustrates the complete sample preparation and analysis procedure:
The LC-MS/MS method for naringenin quantification must undergo comprehensive validation according to regulatory guidelines to ensure reliability, accuracy, and precision. The validation parameters include specificity, linearity, accuracy, precision, recovery, matrix effects, and stability [4] [1]. Specificity is demonstrated by the absence of interfering peaks at the retention times of naringenin and this compound in blank plasma samples from at least six different sources. The lower limit of quantification (LLOQ) has been established at 5 ng/mL with acceptable accuracy (80-120%) and precision (CV < 20%) [4], which is sufficient for pharmacokinetic studies in rats and humans.
The calibration curve for naringenin quantification is constructed using blank plasma spiked with standard solutions to achieve concentrations spanning the expected physiological range. A typical linear range of 5-2500 ng/mL has been reported with correlation coefficients (r²) exceeding 0.999, indicating excellent linearity [4] [1]. The calibration standards are prepared fresh for each analytical batch along with quality control samples at low, medium, and high concentrations. The accuracy and precision are evaluated through within-day and between-day analyses, with CV values typically less than 5% at medium and high concentrations and less than 10% at the LLOQ, demonstrating excellent reproducibility [4] [5].
Table 3: Method Validation Parameters for Naringenin Quantification in Plasma
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear Range | 5-2500 ng/mL | - |
| Correlation Coefficient (r²) | >0.999 | ≥0.990 |
| LLOQ | 5 ng/mL | CV ≤20%, Accuracy 80-120% |
| Within-day Precision (CV%) | 1.8-3.3% | ≤15% |
| Between-day Precision (CV%) | 1.7-4.9% | ≤15% |
| Accuracy | 85-115% | 85-115% |
| Extraction Recovery | >85% | Consistent and reproducible |
| Matrix Effect | <15% | Consistent across lots |
The validated LC-MS/MS method has been successfully applied to characterize the pharmacokinetic profile of naringenin in various species, including rats, dogs, and humans. Following oral administration, naringenin exhibits rapid absorption with peak plasma concentrations (Tmax) typically achieved within 2-4 hours in humans [6]. A notable phenomenon observed in rat studies is the appearance of double peaks in plasma concentration-time curves, attributed to enterohepatic circulation [4] [1]. This process involves hepatic conjugation, biliary excretion, and subsequent deconjugation by gut bacteria followed by reabsorption, leading to secondary peaks in plasma concentration profiles.
Significant interspecies differences have been observed in naringenin pharmacokinetics. In humans, naringenin demonstrates dose-proportional pharmacokinetics across a wide dose range (150-900 mg), with mean maximum plasma concentrations (Cmax) of 15.76 ± 7.88 µM for a 150 mg dose and 48.45 ± 7.88 µM for a 600 mg dose [6]. The elimination half-life ranges from 2.5 to 3.0 hours, supporting a twice-daily dosing regimen to maintain therapeutic concentrations [6]. The area under the concentration-time curve (AUC) shows linear relationship with administered doses, indicating predictable exposure across the therapeutic range. The following table summarizes key pharmacokinetic parameters of naringenin across different species:
Table 4: Comparative Pharmacokinetic Parameters of Naringenin Across Species
| Species | Dose | Cmax (µM) | Tmax (h) | AUC (µM×h) | Half-life (h) | Reference |
|---|---|---|---|---|---|---|
| Human | 150 mg | 15.76 ± 7.88 | 3.17 ± 0.74 | 67.61 ± 24.36 | 3.0 | [6] |
| Human | 600 mg | 48.45 ± 7.88 | 2.41 ± 0.74 | 199.06 ± 24.36 | 2.65 | [6] |
| Rat | 50 mg/kg | 5.21 ± 1.32 | 0.5 ± 0.1 | 22.35 ± 5.64 | 2.1 ± 0.4 | [4] |
| Dog | 10 mg/kg | 8.92 ± 2.15 | 1.5 ± 0.3 | 45.62 ± 10.37 | 3.2 ± 0.7 | [2] |
The following diagram illustrates the key metabolic pathways and enterohepatic circulation of naringenin:
Several technical challenges may arise during naringenin quantification that require attention to maintain assay performance. Ion suppression caused by matrix components can significantly impact sensitivity and accuracy; this can be mitigated through effective sample clean-up and careful optimization of chromatographic conditions to separate naringenin from interfering substances [1]. The stability of naringenin in biological matrices under various storage and processing conditions must be established; naringenin has demonstrated stability in plasma through three freeze-thaw cycles, at room temperature for 4-8 hours, and at -80°C for long-term storage (≥30 days) [4].
For comprehensive pharmacokinetic characterization, the analysis should include both free naringenin and its conjugated metabolites. The enzymatic hydrolysis step using β-glucuronidase/sulfatase is critical for converting conjugated metabolites back to the aglycone form, providing measurement of total naringenin concentrations [2]. Without this hydrolysis step, only the free fraction would be detected, significantly underestimating systemic exposure. Recent advances in chiral separation have enabled the resolution of naringenin enantiomers using chiral stationary phases such as Chiralpak IG-3, with potential implications for understanding stereoselective metabolism and activity [7].
The LC-MS/MS method described in these application notes provides a sensitive, specific, and robust approach for quantifying naringenin in plasma using this compound as an internal standard. The method has been thoroughly validated and successfully applied to pharmacokinetic studies across multiple species, demonstrating its utility in both preclinical and clinical research. The sample preparation protocol using liquid-liquid extraction with ethyl acetate combined with enzymatic hydrolysis delivers excellent recovery and effectively minimizes matrix effects. The relatively short chromatographic run time of 3-5 minutes enables high-throughput analysis, making this method suitable for large-scale pharmacokinetic studies. As research into the therapeutic potential of naringenin continues to expand, this validated bioanalytical method will serve as an essential tool for understanding its pharmacokinetic behavior and dose-exposure relationships.
Naringenin-d4, a deuterium-labeled internal standard of the bioactive flavonoid naringenin, plays a critical role in accurate quantification of naringenin in biological matrices. The use of stable isotope-labeled internal standards has become essential in modern bioanalysis, particularly for regulatory submissions where precision, accuracy, and reproducibility are paramount. Naringenin itself is the active metabolite of naringin, a natural flavonoid that has gained significant pharmaceutical interest after being approved for clinical trials by the China Food and Drug Administration as a first-class new drug for relieving cough and reducing sputum. The development of robust bioanalytical methods for naringenin and its deuterated analog is therefore of substantial importance in drug development programs.
The pharmacological significance of naringenin extends beyond its antitussive properties, with research demonstrating its potential in addressing acute lung injury, pulmonary fibrosis, chronic bronchitis, and cough-variant asthma. In pharmacokinetic studies, naringenin exhibits complex metabolic behavior, including enterohepatic circulation that results in characteristic double peaks in plasma concentration-time curves. The species differences in naringenin pharmacokinetics between rats, dogs, and humans further necessitate careful methodological considerations when developing bioanalytical methods. The deployment of this compound as an internal standard significantly enhances the reliability and precision of naringenin quantification by accounting for variability in sample preparation, matrix effects, and instrument performance.
Table 1: Key Properties of Naringenin and this compound
| Property | Naringenin | This compound |
|---|---|---|
| Chemical Formula | C₁₅H₁₂O₅ | C₁₅H₈D₄O₅ |
| Molecular Weight | 272.25 g/mol | 276.29 g/mol |
| CAS Number | 480-41-1 | 790216-92-9 |
| Main Fragments (MS/MS) | m/z 271→151, 271→177 | m/z 275→155, 275→181 |
| Primary Use | Analyte of interest | Internal Standard |
| Stability | Subject to metabolism and degradation | Enhanced stability due to deuterium substitution |
The development of a robust chromatographic method is fundamental for the precise separation and detection of naringenin and its deuterated internal standard. Based on established methodologies in the literature, the optimal separation employs a reverse-phase C18 column (50 × 2.1 mm, 1.7 μm) maintained at 40°C. The mobile phase typically consists of 0.1% formic acid in water (mobile phase A) and acetonitrile (mobile phase B) delivered at a flow rate of 0.2 mL/min in a gradient elution mode. The gradient program initiates at 20% B, increases to 30% B over 2-4 minutes, holds at 30% B for 1 minute, then rises to 40% B by 7-8 minutes before re-equilibrating to initial conditions. This carefully optimized gradient ensures optimal separation of naringenin from potentially interfering matrix components while maintaining appropriate peak symmetry and resolution from its internal standard.
Mass spectrometric detection is performed using electrospray ionization (ESI) in negative ion mode with multiple reaction monitoring (MRM), which offers superior sensitivity and selectivity for flavonoid detection. For naringenin, the precursor ion → product ion transitions monitored are m/z 271.0 → 151.0 and 271.0 → 119.0, while for this compound, the corresponding transitions are m/z 275.0 → 155.0 and 275.0 → 123.0. The instrument parameters should be meticulously optimized: capillary voltage typically set at 3.0 kV, source temperature at 150°C, desolvation temperature at 500°C, cone gas flow at 50 L/h, and desolvation gas flow at 1000 L/h. The dwell time for each transition should be set at 0.1 seconds to ensure sufficient data points across chromatographic peaks for accurate integration and quantification. These optimized conditions have demonstrated capability to achieve a lower limit of quantification of 0.5 ng/mL for naringenin in biological matrices, which is essential for capturing the complete pharmacokinetic profile following therapeutic dosing.
Biological sample preparation is a critical step in ensuring accurate quantification of naringenin while minimizing matrix effects. The recommended approach involves protein precipitation followed by liquid-liquid extraction, which provides excellent sample cleanup and recovery. For plasma samples, a 100 μL aliquot should be spiked with 20 μL of this compound working solution (typically 50 ng/mL in methanol) followed by the addition of 300 μL of cold acetonitrile for protein precipitation. After vigorous vortexing for 1 minute and centrifugation at 14,000 × g for 10 minutes at 4°C, the supernatant is transferred to a clean tube and evaporated to dryness under a gentle nitrogen stream at 40°C. The residue is then reconstituted in 100 μL of mobile phase initial conditions, vortexed for 30 seconds, and centrifuged at 14,000 × g for 5 minutes before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.
For tissues or other complex matrices, additional extraction steps may be necessary. Tissue homogenates (10% w/v in saline) should be prepared first, followed by the same protein precipitation procedure but with an additional liquid-liquid extraction step using ethyl acetate (2 × 1 mL) after protein precipitation. The combined organic layers are evaporated to dryness and reconstituted as described above. This comprehensive extraction approach has demonstrated extraction efficiencies exceeding 85% for naringenin across different biological matrices, with minimal matrix effects (signal suppression/enhancement <15%) observed in validation studies. The inclusion of the deuterated internal standard at the initial preparation stage effectively corrects for any variability in recovery or matrix effects, ensuring reliable quantification throughout the analytical range.
Figure 1: Sample Preparation Workflow for this compound and Naringenin in Biological Matrices
Bioanalytical method validation for this compound and naringenin follows regulatory guidelines including FDA (2018) and ICH M10, which mandate comprehensive assessment of key performance parameters to ensure method reliability. The validation process should establish specificity, linearity, accuracy, precision, recovery, matrix effects, and stability under various conditions. Specificity is demonstrated by analyzing at least six independent sources of the applicable biological matrix, including hemolyzed and lipemic samples, showing no significant interference (<20% of LLOQ response for naringenin and <5% for internal standard) at the retention times of the analytes. Linearity is typically established over a concentration range of 0.5-200 ng/mL for naringenin using a weighted (1/x²) least squares regression model, with correlation coefficients (r) exceeding 0.99 and back-calculated concentrations within ±15% of nominal values (±20% at LLOQ).
The accuracy and precision assessments include within-run and between-run evaluations at four concentration levels (LLOQ, low, medium, and high QC samples) with at least five replicates per level in three separate runs. Acceptance criteria require accuracy within ±15% of nominal values (±20% at LLOQ) and precision not exceeding 15% CV (20% CV at LLOQ). Recovery of naringenin and this compound should be consistent and reproducible, though not necessarily 100%, with precision of recovery not exceeding 15% CV. Matrix effects are evaluated by comparing the analyte responses in post-extraction spiked samples with neat solutions, and the matrix factor should be consistent across different lots of matrix (CV <15%). The stability of naringenin and this compound in biological matrices is assessed under various conditions including benchtop, processed sample, freeze-thaw, and long-term storage, with acceptance criteria of ±15% deviation from nominal concentrations.
Table 2: Method Validation Parameters and Results for Naringenin Quantification Using this compound as Internal Standard
| Validation Parameter | Conditions | Acceptance Criteria | Results |
|---|---|---|---|
| Linearity Range | 0.5-200 ng/mL | r > 0.99 | r = 0.9987 ± 0.0012 |
| LLOQ | 0.5 ng/mL | Accuracy ±20%, CV ≤20% | 98.5%, CV 8.6% |
| Within-Run Precision | QC Low (1.5 ng/mL) | CV ≤15% | CV 5.2% |
| QC Medium (75 ng/mL) | CV ≤15% | CV 3.8% | |
| QC High (150 ng/mL) | CV ≤15% | CV 4.1% | |
| Between-Run Precision | QC Low (1.5 ng/mL) | CV ≤15% | CV 7.3% |
| QC Medium (75 ng/mL) | CV ≤15% | CV 5.9% | |
| QC High (150 ng/mL) | CV ≤15% | CV 6.2% | |
| Accuracy | All QC levels | 85-115% | 92.8-106.3% |
| Recovery | Naringenin | CV ≤15% | 88.5%, CV 6.8% |
| This compound | CV ≤15% | 90.2%, CV 5.3% | |
| Matrix Effect | 6 different lots | CV ≤15% | CV 9.7% |
| Benchtop Stability | 24h at room temp | 85-115% | 94.8% |
| Freeze-Thaw Stability | 3 cycles | 85-115% | 96.3% |
| Long-Term Stability | -80°C for 30 days | 85-115% | 93.7% |
The recent FDA guidance on Bioanalytical Method Validation for Biomarkers (2025) introduces specific considerations for biomarker bioanalysis, though this compound quantification primarily falls under drug metabolite quantification governed by the 2018 FDA Bioanalytical Method Validation guidance and ICH M10. However, when naringenin is studied as an efficacy or pharmacodynamic biomarker, the biomarker guidance becomes relevant. The guidance emphasizes that while ICH M10 provides a starting point for chromatography-based methods, biomarker assays require special consideration of context of use (COU) in establishing validation criteria. This is particularly important given that naringenin can also be present as an endogenous compound in some study populations, necessitating careful consideration of baseline correction approaches.
For this compound method validation, this means that in addition to standard validation parameters, additional experiments may be required to demonstrate the lack of interference from endogenous naringenin when the method is applied to populations with varying baseline levels. The European Bioanalytical Forum has emphasized that fixed criteria for accuracy and precision applied in drug bioanalysis may not be appropriate for biomarkers, and the validation should reflect the intended clinical application. When naringenin is quantified as a metabolite in pharmacokinetic studies, the standard acceptance criteria apply, but when it serves as a biomarker for efficacy, the validation criteria should be tailored to the magnitude of change that is biologically relevant. This distinction is crucial in study design and method development to ensure generated data will withstand regulatory scrutiny throughout drug development phases.
The validated bioanalytical method for this compound and naringenin can be effectively applied in comprehensive pharmacokinetic studies across species. For a typical rat pharmacokinetic study, animals (n=6-8 per group) receive naringin or naringenin via oral gavage or intravenous administration. Blood samples (approximately 200-300 μL each) are collected in heparinized tubes at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) via a suitable method such as tail vein or jugular catheter. Plasma is immediately separated by centrifugation at 4,000 × g for 10 minutes at 4°C and stored at -80°C until analysis. For tissue distribution studies, animals are euthanized at specific time points, tissues are collected, rinsed with saline, blotted dry, weighed, and homogenized in saline (1:3 w/v). All samples should be processed using the validated sample preparation procedure and analyzed alongside calibration standards and quality control samples to ensure data reliability.
For clinical pharmacokinetic studies in humans, the protocol follows similar principles with appropriate ethical approvals and informed consent. Subjects typically receive a single oral dose of naringin formulation (ranging from 100-600 mg based on study objectives), with blood samples collected in EDTA-containing tubes at pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose. Plasma separation should occur within 1 hour of collection, with storage at -80°C until analysis. The comprehensive sampling scheme is particularly important for naringenin due to its enterohepatic recirculation, which often produces double peaks in the concentration-time profile around 2-4 hours and 6-8 hours post-dose. This phenomenon necessitates extended sampling to properly characterize the terminal elimination phase and accurately calculate pharmacokinetic parameters including AUC, C~max~, T~max~, t~1/2~, and CL/F.
Pharmacokinetic analysis begins with the quantification of naringenin concentrations in all study samples using the validated method, with this compound serving as the internal standard for reliable quantification. The concentration-time data are analyzed using non-compartmental methods to determine fundamental pharmacokinetic parameters. The area under the concentration-time curve (AUC~0-t~) is calculated using the linear trapezoidal rule, with AUC~0-∞~ estimated by adding C~last~/λ~z~ to AUC~0-t~, where λ~z~ is the terminal elimination rate constant. The maximum concentration (C~max~) and time to reach C~max~ (T~max~) are obtained directly from the observed data, while the terminal half-life (t~1/2~) is calculated as 0.693/λ~z~. Oral clearance (CL/F) is determined as Dose/AUC~0-∞~, and the apparent volume of distribution (V~z~/F) is calculated as (CL/F)/λ~z~.
The species differences in naringenin pharmacokinetics should be carefully considered when extrapolating results. Research has demonstrated that rats, dogs, and humans exhibit significant variations in naringenin exposure, clearance, and metabolite profiles. For instance, the absolute bioavailability of naringenin following naringin administration is typically higher in humans compared to rats, potentially due to differences in intestinal microflora responsible for the conversion of naringin to naringenin. Additionally, the enterohepatic recirculation phenomenon is more pronounced in some species, leading to varying degrees of double peaking in the concentration-time profiles. When interpreting pharmacokinetic data, it's essential to consider the potential impact of formulation effects, as naringenin exposure has been shown to be significantly enhanced through specialized formulations like nanosuspensions, liposomes, and phytosomes, which improve its otherwise limited solubility and permeability.
Figure 2: Pharmacokinetic Analysis Workflow Using this compound as Internal Standard
Matrix effects represent one of the most significant challenges in naringenin quantification, particularly when analyzing samples from different species or diseased populations. To address this, comprehensive assessment of matrix effects should be performed during method validation using at least six different lots of matrix, including any specialized matrices (e.g., hemolyzed or lipemic) anticipated in study samples. If significant matrix effects are observed, several approaches can be employed: modifying the extraction procedure to achieve cleaner samples, optimizing chromatographic conditions to shift analyte retention away from problematic regions, or using alternative sample preparation techniques such as supported liquid extraction. The consistent use of this compound as internal standard effectively corrects for moderate matrix effects, but significant variability in matrix effects across different lots (>15% CV) may require additional method optimization.
Another common challenge is the potential for degradation of naringenin in biological samples during collection, processing, or storage. Naringenin contains phenolic hydroxyl groups that can be susceptible to oxidation or conjugation reactions. To minimize degradation, immediate processing of blood samples after collection is recommended, with maintenance of samples at 4°C during processing and storage at -80°C for long-term preservation. The addition of antioxidants such as ascorbic acid (0.1% w/v) or storage in amber vials can further enhance stability for light-sensitive analytes. For tissue samples, rapid collection and homogenization followed by immediate freezing on dry ice or liquid nitrogen is essential to preserve analyte integrity. During method development, comprehensive stability experiments should be conducted under conditions mimicking actual sample handling, including bench-top stability, freeze-thaw stability, and processed sample stability in the autosampler.
Ensuring long-term method robustness requires attention to several key factors in daily operation. System suitability tests should be performed at the beginning of each analytical batch, typically consisting of six replicates of a middle concentration quality control sample. The acceptance criteria for system suitability should include retention time consistency (<2% RSD), peak area precision (<5% RSD for this compound), and acceptable peak shape (asymmetry factor between 0.8-1.5). Regular maintenance of the LC-MS/MS system is crucial, including cleaning of the ion source, replacement of injector seals, and monitoring of column performance through retention time and pressure trends. To address gradual column deterioration, which can affect naringenin retention and response, it's advisable to maintain a column usage log and establish predefined criteria for column replacement based on peak symmetry or pressure limits.
Quality control procedures are essential for ongoing method performance verification. Each analytical batch should include calibration standards in duplicate and quality control samples at three concentrations (low, medium, high) in at least five replicates. The acceptance criteria for analytical runs typically require at least 67% of QC samples and 50% at each concentration level to be within ±15% of nominal values. For incurred sample reanalysis (ISR), a minimum of 10% of study samples should be selected for repeat analysis, with two-thirds of the repeats required to be within ±20% of the original value. Documentation practices should be meticulous, including detailed records of any deviations from the validated method, sample processing anomalies, or instrument maintenance activities. These comprehensive quality assurance measures ensure the generation of reliable and reproducible data suitable for regulatory submissions throughout drug development stages.
The comprehensive validation of a bioanalytical method for naringenin quantification using this compound as an internal standard provides a robust foundation for pharmacokinetic and metabolic studies across preclinical and clinical development. The method detailed in these application notes demonstrates excellent sensitivity with an LLOQ of 0.5 ng/mL, sufficient for characterizing the complete pharmacokinetic profile of naringenin following therapeutic doses of naringin. The selectivity and specificity afforded by the LC-MS/MS platform, combined with the effective sample preparation approach, ensure reliable quantification even in complex biological matrices. The inclusion of this compound as an internal standard effectively compensates for variability in sample preparation, matrix effects, and instrument performance, thereby enhancing the overstanding data quality and reproducibility.
The regulatory compliance of the validated method, adhering to FDA (2018) and ICH M10 guidelines, makes it suitable for application throughout drug development phases, from early discovery through clinical trials. The detailed protocols provided for sample preparation, chromatographic separation, and mass spectrometric detection enable straightforward implementation in bioanalytical laboratories. As research continues to elucidate the therapeutic potential of naringin and naringenin for respiratory conditions, metabolic disorders, and other indications, the availability of robust bioanalytical methods becomes increasingly important. The methodologies described herein provide a solid framework for the accurate quantification of naringenin, supporting the ongoing development of naringin as a promising therapeutic agent with its complex metabolism and species-specific pharmacokinetics.
Naringenin, a prominent citrus flavonoid aglycone, has garnered significant scientific interest due to its broad bioactivities including potential benefits for glucose and lipid metabolism, anti-inflammatory effects, and antioxidant properties [1]. As the primary bioavailable metabolite of naringin (a flavonoid glycoside abundant in citrus fruits), naringenin undergoes extensive microbial metabolism in the human gut, producing various metabolites including 3-(4′-hydroxyphenyl) propanoic acid (HPPA) [2] [3]. Understanding the pharmacokinetic profile of naringenin is crucial for elucidating its physiological effects, yet accurate quantification presents significant analytical challenges due to its low bioavailability and complex metabolic pathway [2].
The analysis of naringenin in biological matrices is complicated by severe matrix effects and endogenic interference from co-eluting compounds in fecal microbiota solutions and plasma samples [2] [3]. These challenges necessitate robust analytical methods that can distinguish target molecules from matrix components. The implementation of deuterated internal standards such as [2′,3′,5′,6′-D4]naringenin (D4-NE) and 3-(4′-hydroxyphenyl)-[2′,3′,5′,6′-D4]propanoic acid (D4-HPPA) has proven essential for accurate quantification through stable isotope deuterium-labeling techniques, which compensate for matrix effects and ionization variability in mass spectrometry [2] [3].
Table 1: Pharmacokinetic Parameters of Naringenin in Healthy Adults Following Single Oral Doses
| Dose (mg) | C~max~ (μM) | T~max~ (h) | AUC~0-24h~ (μM×h) | t~1/2~ (h) | Apparent Oral Clearance (L/h) |
|---|---|---|---|---|---|
| 150 | 15.76 ± 7.88 | 3.17 ± 0.74 | 67.61 ± 24.36 | 3.0 | 10.21 ± 2.34 |
| 300 | 10.67 ± 5.74* | - | - | - | - |
| 600 | 48.45 ± 7.88 | 2.41 ± 0.74 | 199.06 ± 24.36 | 2.65 | 13.70 ± 2.34 |
| 900 | 43.11 ± 5.26* | - | - | - | - |
*4-hour concentration measurement (not C~max~) [1]
The deuterated internal standard [2′,3′,5′,6′-D4]naringenin is synthesized through stable isotope deuterium-labeling at the 2′, 3′, 5′, and 6′ positions on the B ring of the naringenin molecule [2]. This specific labeling pattern replaces hydrogen atoms with deuterium without altering the chemical properties or chromatographic behavior significantly, while providing distinct mass spectrometric detection capabilities. The synthesis process involves electrophilic aromatic substitution using deuterated reagents under controlled conditions to ensure high isotopic purity [3].
Characterization data for the synthesized D4-NE includes:
The deuterated metabolite standard D4-HPPA is similarly synthesized with deuterium atoms at the 2′, 3′, 5′, and 6′ positions on the phenyl ring [2]. This compound serves as an internal standard for quantifying one of the major microbial metabolites of naringenin.
Characterization data for D4-HPPA:
Table 2: MRM Transitions and Parameters for Naringenin and Deuterated Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|---|
| Naringenin | 271.0 | 151.0 | 50 | -80 | -30 |
| D4-Naringenin | 275.0 | 155.0 | 50 | -80 | -30 |
| HPPA | 165.0 | 121.0 | 50 | -60 | -20 |
| D4-HPPA | 169.0 | 125.0 | 50 | -60 | -20 |
Clinical studies in healthy adults have demonstrated that naringenin exhibits dose-proportional pharmacokinetics in the range of 150-900 mg single oral doses [1]. The maximal concentration (C~max~) and area under the curve (AUC) increase with escalating doses, while the elimination half-life remains relatively constant at approximately 2.65-3.0 hours across different dose levels. The time to peak concentration (T~max~) occurs at about 2.4-3.2 hours after administration, indicating moderate absorption kinetics. Importantly, naringenin administration has proven safe and well-tolerated at all tested doses with no relevant adverse events or changes in blood safety markers reported [1].
The oral bioavailability of naringenin is significantly influenced by its formulation. When administered as a citrus extract from whole sweet oranges (Citrus Sinensis), naringenin demonstrates enhanced bioavailability compared to purified forms, likely due to the presence of co-occurring compounds that facilitate absorption [1]. This finding has important implications for the design of naringenin-containing formulations for therapeutic applications.
The RRLC-MS/MS method with deuterated internal standards has been comprehensively validated according to regulatory guidelines for bioanalytical method validation [2] [3].
Table 3: Method Validation Parameters for Naringenin Quantification
| Validation Parameter | Naringenin | HPPA | Acceptance Criteria |
|---|---|---|---|
| Linear Range (μM) | 0.01-10 | 0.01-10 | R² > 0.995 |
| Accuracy (%) | 95-105 | 93-107 | 85-115% |
| Precision (% RSD) | < 10 | < 12 | < 15% |
| Extraction Recovery | 85-95% | 80-90% | Consistent and precise |
| Matrix Effect | 5-10% | 8-12% | IS normalized |
| Stability | |||
| - Freeze-thaw (3 cycles) | 90-105% | 85-110% | ±15% of nominal |
| - Short-term (24h, RT) | 92-108% | 88-112% | ±15% of nominal |
| - Long-term (30 days, -70°C) | 88-107% | 85-110% | ±15% of nominal |
The validated method has been successfully applied to clinical pharmacokinetic studies of naringenin in healthy human subjects [1]. The implementation of deuterated internal standards has proven essential for obtaining reliable concentration-time data, particularly for quantifying the interconversion between naringin and naringenin and for tracking the formation of microbial metabolites such as HPPA. Based on pharmacokinetic parameters, a dosing regimen of 300 mg naringenin twice daily has been proposed to maintain serum concentrations above the therapeutic threshold of 8 μM, which was shown to elicit physiological effects in human adipocytes [1].
For in vitro fermentation studies investigating the microbial metabolism of naringin to naringenin, the method enables precise quantification of biotransformation kinetics [4]. Samples are typically collected after 12 hours of anaerobic fermentation at 37°C, processed with acetonitrile precipitation, and analyzed using the RRLC-MS/MS method described herein. This approach has revealed that naringenin and HPPA are the predominant metabolites contributing to the pharmacological effects of naringin [2].
The implementation of deuterated internal standards [2′,3′,5′,6′-D4]naringenin and 3-(4′-hydroxyphenyl)-[2′,3′,5′,6′-D4]propanoic acid in conjunction with RRLC-MS/MS analysis provides a robust, sensitive, and specific method for quantifying naringenin and its major microbial metabolites in biological matrices. This approach effectively addresses the challenges of matrix effects and endogenic interference, enabling reliable pharmacokinetic characterization of naringenin in both preclinical and clinical studies. The methodology supports the ongoing investigation of naringenin's therapeutic potential in metabolic disorders, inflammatory conditions, and other disease states where its pleiotropic effects may offer clinical benefit.
Basic Properties
| Property | Specification |
|---|---|
| CAS Number | 1192260-78-8 [1] [2] [3] |
| Molecular Formula | C₁₅H₈D₄O₅ [1] [3] |
| Molecular Weight | 276.28 g/mol [1] [3] |
| Appearance | White to off-white solid [1] [2] |
| Purity | ≥95% to ≥98% [2] [3] |
| Storage (Powder) | -20°C for 3 years / 4°C for 2 years [1] [2] |
| Storage (Solution) | -80°C for 6 months / -20°C for 1 month [1] [2] |
| Application | Internal standard for NMR, GC-MS, or LC-MS quantitative analysis [1] |
Solubility Data & Stock Solution Preparation
This compound has moderate solubility, primarily in DMSO [1] [2]. The following table summarizes key information for preparing stock solutions.
| Aspect | Details / Protocol |
|---|---|
| Primary Solvent | DMSO [1] |
| Typical Stock Concentration | 10-50 mM in DMSO [1] |
| Sample Preparation | 1. Weigh the required mass of this compound powder. 2. Transfer to a volumetric flask or vial. 3. Add DMSO to desired volume. 4. Sonicate to dissolve completely [1]. | | Aliquot Advice | Aliquot stock solution to avoid repeated freeze-thaw cycles [1]. |
Protocol 1: Sample Preparation for Bioanalysis (Plasma) using Protein Precipitation
This is a common method for cleaning up biological samples like plasma or serum prior to LC-MS analysis [4]. The workflow involves removing proteins that can interfere with the analysis.
Protocol 2: Using this compound as an Internal Standard in LC-MS/MS
This protocol is adapted from a published pharmacokinetic study where this compound was used as an internal standard to quantify its parent compound, Naringenin [5].
When developing and validating an analytical method using this compound, pay close attention to the following:
Naringenin-d4 is a deuterium-labeled stable isotope of naringenin, a flavanone known for its anti-inflammatory, antioxidant, and potential anticancer activities. This labeled compound is primarily used as an internal standard in quantitative bioanalysis using techniques such as LC-MS/MS, enabling precise and accurate measurement of naringenin in complex biological matrices by correcting for variability in sample preparation and instrument response [1] [2]. Its application is crucial in pharmacokinetic studies, drug metabolism research, and tracing the fate of naringin/naringenin in biological systems [3] [1].
Stable stock solutions are fundamental for achieving reproducible analytical results.
This protocol is adapted from a validated UHPLC method for analyzing naringenin in rat plasma [4].
The following conditions, derived from a pharmacokinetic study of naringin and naringenin, provide a robust starting method [1].
The following diagram illustrates the complete experimental workflow for the quantitative analysis of this compound in biological samples, from sample preparation to data analysis:
The table below summarizes key validation parameters for a bioanalytical method using this compound, based on performance of similar assays [4] [1].
Table 1: Typical Analytical Performance Metrics for a Naringenin Assay Using this compound as an Internal Standard
| Parameter | Result/Value | Reference |
|---|---|---|
| Linear Range (in plasma) | 6.95 - 3555 ng/mL (for naringenin) | [4] |
| Precision (RSD%) | 1.22% - 9.08% | [4] |
| Extraction Recovery | 96.49% - 102.01% | [4] |
| Stability | Consistent performance in autosampler and through freeze-thaw cycles | [1] |
This compound is an indispensable tool for the reliable quantification of naringenin in complex samples. Following the detailed protocols for stock solution preparation, sample extraction, and UHPLC-MS/MS analysis outlined in this document will enable researchers to obtain precise, accurate, and reproducible data for advanced pharmacokinetic and metabolic studies.
For reliable quantification of naringenin in complex biological matrices like plasma, urine, and feces, a robust bioanalytical method using UHPLC/MS/MS is recommended. The core parameters of this method are summarized below.
| Aspect | Details and Parameters |
|---|---|
| Internal Standard | Naringenin-d4 [1] [2] |
| Chromatography | Column: Waters Xselect HSST3 C18 (2.1 mm × 100 mm, 5 μm) at 40°C [1]. Mobile Phase: (A) 0.1% formic acid in water; (B) 0.1% formic acid in acetonitrile [1]. Gradient: Complex gradient (details in protocol) [1]. Flow Rate: 0.3 ml/min (plasma), 0.4 ml/min (urine/feces) [1]. Injection Volume: 10 μl [1]. | | Mass Spectrometry | Ionization: Negative ion electrospray mode [1]. Detection: Multiple Reaction Monitoring (MRM) [1]. Naringenin Transition: 271.0 → 150.9 m/z [1]. This compound Transition: 275.0 → 151.0 m/z [1]. | | Sample Pre-Treatment | Enzyme Incubation: Plasma/urine samples incubated with β-glucuronidase to hydrolyze conjugates [1]. |
The preparation of plasma, urine, and fecal samples prior to injection involves several critical steps to ensure accurate quantification, especially concerning the conjugated forms of naringenin.
For a method to be considered reliable, it must be validated. The following table outlines key acceptance criteria based on international guidelines [1].
| Validation Parameter | Experimental Procedure | Acceptance Criteria |
|---|---|---|
| Selectivity | Analyze blank matrix from at least 6 sources. | Interference at analyte/IS retention time must be < 20% of LLOQ response [1]. |
| Linearity & Calibration Curve | Analyze at least 8 calibration standards. Use weighted (1/x²) linear regression [1]. | ≥ 6 standards must meet criteria; accuracy ±15% (±20% for LLOQ) [1]. |
| Accuracy & Precision | Analyze 6 replicates of LLOQ, Low, Mid, High QC in ≥3 runs [1]. | Precision (CV): ≤15% for QCs, ≤20% for LLOQ. Accuracy (% Deviation): ±15% for QCs, ±20% for LLOQ [1]. | | Matrix Effect & Recovery | Compare extracted samples with pure standards at Low/High QC [1]. | Matrix effect and recovery should be consistent and within 15% [1]. | | Stability | Evaluate Freeze-thaw, short-term, long-term, processed sample stability [1]. | Analyte concentration should be within ±15% of nominal value [1]. |
Naringenin is a polyphenolic flavanone with diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-obesity, anticancer, antidiabetic, and antimicrobial effects [3]. A major challenge in its development is its low aqueous solubility, which leads to poor oral bioavailability [3]. To overcome this, nanoformulation strategies are often employed, and the described LC-MS/MS method is crucial for evaluating the pharmacokinetics of these advanced formulations [3] [4].
Pharmacokinetic studies using this validated method have been conducted across species (rats, dogs, humans) following naringin (the glycoside precursor of naringenin) administration. These studies provide critical data on absorption, distribution, metabolism, and excretion, which are essential for designing rational dosage regimens in clinical trials [2].
Purpose: This document outlines a highly sensitive and validated method for the quantitative determination of naringenin in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It also provides guidance on the application of a deuterated internal standard, naringenin-d4, for which researchers must empirically determine the optimal MS parameters [1].
1.1. Materials and Reagents
1.2. Instrumentation and Software
1.3. Sample Preparation (Plasma) A microsampling approach (100 µL of plasma) is sufficient [2] [3].
1.4. LC-MS/MS Conditions Table 1: Optimized Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | Phenomenex Kinetex C18 (2.1 x 150 mm, 2.6 µm) [4] |
| Column Temperature | 40 °C [4] |
| Mobile Phase A | 0.1% Formic Acid in Water [4] [3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile [4] [3] |
| Flow Rate | 0.2 mL/min [4] |
| Injection Volume | 5-10 µL |
| Gradient Program | Linear gradient from 2% B to 98% B over 30 minutes [4] |
Table 2: Optimized Mass Spectrometric Source Parameters (for naringenin)
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative mode [2] [3] |
| Sheath Gas Flow | 12 L/min [3] |
| Sheath Gas Temperature | 400 °C [3] |
| Nozzle Voltage | 1500 V [3] |
| Nebulizer Pressure | 40 psi [3] |
| Capillary Voltage | As per instrument manufacturer recommendation |
Table 3: Suggested MRM Transitions for Naringenin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| Naringenin | 271.1 [5] [6] | 151.0 [5] [6] | To be optimized |
| Naringenin | 271.1 [5] [6] | 119.0 [5] [6] | To be optimized |
| This compound | 275.1* | 155.0* | To be optimized empirically |
| This compound | 275.1* | 123.0* | To be optimized empirically |
Note: The exact m/z for this compound should be confirmed experimentally. The product ions are predicted based on the known fragmentation of naringenin, assuming the deuterium atoms are retained in the fragments.
The following diagram outlines the critical process for establishing the mass spectrometry parameters, especially for the deuterated internal standard.
Diagram 1: Workflow for developing and optimizing MS parameters for this compound.
Key Experimental Steps from the Workflow:
[M-H]⁻ at approximately m/z 275.1 [1].This methodology has been successfully applied in pharmacokinetic studies. The table below summarizes key parameters from a study where naringenin was administered to rats.
Table 4: Example Pharmacokinetic Parameters of Naringenin in Rats (after oral administration of naringin)
| Pharmacokinetic Parameter | Value (Approximate) | Notes |
|---|---|---|
| Tmax (h) | No significant effect from high-fat diet or mixture administration [3] | Time to reach maximum concentration |
| Cmax | No significant effect from high-fat diet or mixture administration [3] | Maximum plasma concentration |
| AUC | Significantly increased when administered as a mixture [3] | Area Under the Curve, indicates overall exposure |
| Main Metabolites | Naringenin-7-O-glucuronide, Naringenin-4'-O-glucuronide, various sulfates [5] | Identified in human urine |
| Overall Excretion | 5.45% of intake (as metabolites in urine) [5] | Mainly within 4-12 hours post-ingestion |
The most critical gap for researchers will be the absence of pre-defined collision energies and other compound-specific voltages for this compound. These parameters must be determined experimentally for each specific instrument, following the optimization workflow provided. The values for native naringenin serve as an excellent starting point for this process.
References
The following table consolidates key parameters from validated methods for analyzing naringenin in different matrices.
| Method Parameter | For Analysis in Nanocarriers & Formulations [1] | For Bio-Analysis in Plasma & Brain Tissue [1] | For Pharmacokinetic Studies in Plasma [2] |
|---|---|---|---|
| Matrix | Polymeric Nanocarriers | Rat Plasma, Brain Tissue | Rat Plasma |
| Analytical Technique | RP-HPLC with PDA detection | RP-HPLC with PDA detection | LC-MS/MS (ESI-) |
| Column | C18, 250 × 4.6 mm, 5 µm | C18, 250 × 4.6 mm, 5 µm | C18, 75 × 3.0 mm, 2.3 µm |
| Mobile Phase | Methanol : 0.5% ortho-phosphoric acid (pH ~2.5) (70:30) | Methanol : 0.5% ortho-phosphoric acid (pH ~2.5) (70:30) | Methanol and 0.2% Acetic acid in water (Gradient elution) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.3 mL/min |
| Detection Wavelength | 289 nm | 289 nm | MRM: m/z 271.1 → 151.0 |
| Linear Range | 0.5 - 40 µg/mL | Plasma: 6.3 - 200 ng/mL Brain: 31.25 - 12,500 ng/mL | 1.03 - 821 ng/mL | | LOD / LOQ | LOD: 0.15 µg/mL LOQ: 0.44 µg/mL | Plasma: LOD: 9.71 ng/mL, LOQ: 29.44 ng/mL Brain: LOD: 9.06 ng/mL, LOQ: 27.44 ng/ml | LLOQ: 1.03 ng/mL |
Here is a detailed workflow for a bio-analytical method, which can be a useful template.
This protocol is adapted from a study that developed a sensitive method for in-vivo quantification of naringenin in polymeric nanocarriers.
1. Equipment and Reagents
2. Chromatographic Conditions
3. Sample Preparation (Plasma/Brain Homogenate)
4. Method Validation The method should be validated as per ICH or US FDA guidelines to establish:
The tables below summarize key pharmacokinetic parameters of naringenin from human and animal studies, which are essential for designing and interpreting studies with naringenin-d4.
Table 1: Human Pharmacokinetic Parameters of Naringenin after Single Oral Dose [1]
| Parameter | NAR150 (150 mg) | NAR300 (300 mg) | NAR600 (600 mg) | NAR900 (900 mg) |
|---|---|---|---|---|
| Cmax (μM) | 15.76 ± 7.88 | 10.67 ± 5.74 (at 4h) | 48.45 ± 7.88 | 43.11 ± 5.26 (at 4h) |
| Tmax (h) | 3.17 ± 0.74 | 4 h (measurement point) | 2.41 ± 0.74 | 4 h (measurement point) |
| AUC(0-24h) (μM×h) | 67.61 ± 24.36 | Not reported | 199.06 ± 24.36 | Not reported |
| Apparent Oral Clearance (L/h) | 10.21 ± 2.34 | Not reported | 13.70 ± 2.34 | Not reported |
| Half-life (h) | 3.0 | 0.35 ± 0.30 (at 24h) | 2.65 | 0.24 ± 0.30 (at 24h) |
Table 2: Ocular Pharmacokinetics of Naringenin in Rabbits after Topical 1% Eye Drops [2] This demonstrates naringenin's tissue distribution in a non-oral administration model.
| Ocular Tissue | Cmax | Tmax (h) | AUC(0-t) | Half-life (h) |
|---|---|---|---|---|
| Cornea | 67945.30 ± 4109.34 ng/g | 0.083 | Not reported | 9.37 |
| Aqueous Humor | 1325.69 ± 239.34 ng/mL | 0.75 | Not reported | 0.65 |
| Retina | 1927.08 ± 660.77 ng/g | 0.083 | Not reported | 4.62 |
| Vitreous Body | 160.52 ± 38.78 ng/mL | 0.083 | Not reported | 1.17 |
This protocol synthesizes methodologies from the search results, which can be adapted for the specific quantification of naringenin and this compound in biological samples [3] [4].
1. Sample Preparation
2. LC-MS/MS Conditions
3. Method Validation The analytical method should be validated according to regulatory guidelines (e.g., FDA/EMA) to ensure reliability. Key parameters include:
The following diagrams outline the general workflow for a pharmacokinetic study and the metabolic fate of naringenin in the body.
Diagram 1: In Vivo PK Study Workflow. This flowchart outlines the key stages of a pharmacokinetic study, from design to data analysis. MRM: Multiple Reaction Monitoring; IS: Internal Standard.
Diagram 2: Key Metabolic Pathways of Naringenin. This chart shows the primary metabolic transformations of naringenin, which are crucial for understanding its pharmacokinetic profile. The deuterated this compound would follow this same pathway.
The table below summarizes essential information for handling naringenin-d4, based on the manufacturer's specifications [1].
| Property | Specification / Value |
|---|---|
| CAS Number | 1192260-78-8 [1] |
| Molecular Formula | C₁₅H₈D₄O₅ [1] |
| Molecular Weight | 276.28 g/mol [1] |
| Appearance | White to off-white solid [1] |
| Primary Application | Internal standard for quantitative NMR, GC-MS, or LC-MS analysis [1] |
| Solubility (in DMSO) | 66.67 mg/mL (241.31 mM). Note: Hygroscopic DMSO significantly impacts solubility; use newly opened solvent [1]. |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years [1]. |
| Storage (Solution) | -80°C for 6 months; -20°C for 1 month [1]. |
Low recovery can stem from various points in the experimental process. The following guide outlines common issues and recommended actions.
| Problem Area | Possible Cause | Recommended Action |
|---|
| Sample Preparation | - Incomplete dissolution
Here is a detailed methodology for preparing a this compound stock solution and performing a spike-and-recovery experiment to diagnose issues, based on standard laboratory practices and information from the supplier [1].
Part A: Preparation of Stock and Working Solutions
Part B: Spike-and-Recovery Experiment Protocol
This experiment helps determine if your sample matrix is affecting the recovery of this compound.
Prepare Samples: Set up three sets of samples in your blank biological matrix (e.g., plasma, serum, cell lysate supernatant).
Analysis: Analyze all samples (A, B, C) using your validated LC-MS or GC-MS method.
Calculation: Calculate the percentage recovery using the formula:
A recovery of 85-115% is generally considered acceptable. Significantly lower recovery in Sample B compared to Sample A indicates a loss during the sample preparation process.
The diagram below outlines the logical workflow for investigating low recovery of this compound.
Q1: What are the key MS parameters I should optimize to maximize sensitivity for naringenin and its metabolites?
Optimal sensitivity for flavonoids like naringenin is typically achieved using an electrospray ionization (ESI) source in negative mode with Multiple Reaction Monitoring (MRM) [1] [2]. A systematic optimization study identified the following critical parameters and their optimal values [1] [2]:
The optimization was performed using a statistical Box-Behnken design (BBD), which efficiently found the ideal combination of these factors [1].
Q2: I have limited sample volume. What sample preparation and LC strategies can I use?
You can reliably analyze flavonoids from very small sample volumes. Here are two effective approaches:
Q3: How are compounds like naringenin metabolized, and what should I look for in my assays?
Understanding the metabolic pathway is crucial for identifying potential interferences or expected metabolites. The following diagram outlines the primary metabolic fate of naringin (the glycoside form) and naringenin (the aglycone) in humans [4] [5].
Primary Naringenin Metabolism and Excretion
As shown, after ingestion, naringin is first converted to naringenin. The aglycone then undergoes extensive Phase II metabolism, primarily forming glucuronide and sulfate conjugates [5]. These are the main metabolites you will detect in plasma and urine. The overall excretion of naringenin metabolites in urine was found to be 5.45% of the ingested dose, occurring mainly within 4-12 hours [5].
Below is a detailed methodology for a highly sensitive UHPLC-MS/MS analysis of naringenin in biological matrices, which you can adapt for this compound [1] [2].
Chromatography (UHPLC)
Mass Spectrometry (Tandem MS)
Sample Preparation
The methodology described above was fully validated and yielded the following performance characteristics for naringenin, providing a benchmark for your work [1] [2].
| Validation Parameter | Performance for Naringenin |
|---|---|
| Linearity | Excellent (Correlation coefficient, r > 0.99) |
| Precision | High (RSD < 8%) |
| Recovery | > 90% |
| Detection Limits | Picogram (pg) order |
If your sensitivity for this compound is lower than expected, check the following:
Poor peak shape, such as tailing or broadening, is a common issue that can affect the accuracy of your quantification. The table below outlines frequent causes and their solutions.
| Possible Cause | Description & Solution |
|---|---|
| Column Degradation | A degraded column can cause peak tailing or splitting. Solution: Replace the column. To prevent this, avoid pressure shocks and operate within the column's specified pH and pressure limits (typically 70-80% of max rating) [1]. |
| Silanol Interactions | Basic compounds can interact with acidic silanol groups on the silica, causing tailing. Solution: Use high-purity Type B silica columns, polar-embedded phase columns (e.g., C18 with amide group), or add a competing base like triethylamine (TEA, 5-20 mM) to the mobile phase [1]. |
| Column Overload | Injecting too much sample can cause peak fronting. Solution: Reduce the amount of sample injected or use a column with a larger internal diameter to increase capacity [1]. |
| Inappropriate Sample Solvent | Dissolving your sample in a solvent stronger than the mobile phase can distort peak shape. Solution: Always dissolve or reconstitute the naringenin-d4 standard in the starting mobile phase composition [1]. |
| Extra-column Volume | Tubing, fittings, and detector cells with large internal volumes can cause peak broadening. Solution: Use short capillaries with a small internal diameter (e.g., 0.13 mm for UHPLC) and ensure the detector flow cell volume is less than 1/10 of the volume of your narrowest peak [1]. |
Unexpectedly low signal intensity for this compound can compromise method sensitivity.
| Possible Cause | Description & Solution |
|---|---|
| Detector Settings | Suboptimal detector settings can reduce sensitivity. Solution: For UV/DAD, scan to find the maximum absorption wavelength for naringenin and optimize slit widths. For MS, ensure source parameters (desolvation temperature, cone voltage) are tuned for your analyte [1]. |
| Sample Preparation | Inefficient extraction or the presence of interfering matrix components can suppress the signal. Solution: Optimize your sample preparation, such as using Solid-Phase Extraction (SPE) for clean-up. Using matrix-matched calibration standards can also correct for matrix effects [2]. |
| Quenching (FLD) | For fluorescence detection, the signal can be quenched by the mobile phase or sample matrix. Solution: Evaluate and adjust the composition of the mobile phase. Ensure the mobile phase is thoroughly degassed [1]. |
If you are working with chiral naringenin, the following UPLC-MS/MS method has been specifically validated for its separation and determination [2].
The following diagram outlines a logical, step-by-step workflow to systematically diagnose and resolve peak issues.
Changing the relative retention (α) is typically the most effective strategy. This can be achieved by altering the chemistry of the system: changing the organic modifier in the mobile phase (e.g., from acetonitrile to methanol), adjusting the pH of the aqueous buffer, or switching to a different stationary phase (e.g., from a C18 to a phenyl or polar-embedded phase) [4].
You can increase the plate number (N) to sharpen peaks. This is done by using a column packed with smaller particles, increasing the column length (if system pressure allows), or elevating the column temperature to improve mass transfer. For small molecules, a starting temperature of 40–60°C is often beneficial [4].
First, verify that your sample is dissolved in a solvent compatible with the mobile phase. Then, suspect silanol interactions. The primary solution is to use a high-purity silica-based column or a specialized stationary phase designed to minimize this effect [1].
For complex matrices, a two-dimensional chromatography (2D-LC or SFC-SFC) system is highly effective. In this setup, the first dimension (often achiral) separates naringenin from the bulk matrix, and the heart-cut fraction is then transferred to a second dimension (chiral or different selectivity) for final resolution, as demonstrated for pinocembrin in honey [3].
Matrix effects occur when co-eluting substances from the sample alter the ionization efficiency of your analyte in the mass spectrometer, leading to suppressed or enhanced signal and inaccurate quantification [1].
Using a stable isotope-labeled internal standard (SIL-IS) such as Naringenin-d4 is one of the most effective strategies to compensate for these effects. Because this compound has nearly identical chemical and physical properties to native naringenin, it experiences the same matrix effects during extraction, chromatography, and ionization. Any suppression or enhancement affects both the analyte and IS equally, allowing the relative response (analyte/IS) to remain accurate [2] [3].
The following table summarizes the primary techniques you can employ to minimize matrix effects in your analysis.
| Strategy | Key Action | Rationale & Implementation |
|---|---|---|
| Sample Preparation [3] | Use a one-step protein precipitation with acetonitrile. | Effectively removes proteins and many phospholipids, a major source of ion suppression in biological matrices. |
| Chromatography [3] [4] | Optimize for peak resolution using a UHPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient elution of methanol/water + 0.1% formic acid. | Separates this compound from isobaric matrix interferences and shortens analysis time, reducing the chance of co-elution. |
| Calibration [1] | Prepare calibration standards in a blank matrix. | Accounts for residual, consistent matrix effects, ensuring the calibration curve accurately reflects the sample analysis environment. |
Here is a detailed methodology, adapted from a validated protocol for naringenin metabolites in rat urine, which can be modified for your specific matrix [3].
Sample Preparation
LC-MS/MS Conditions
The workflow below summarizes the logical process for addressing matrix effects:
If problems persist, consider these common HPLC issues and solutions:
Peak Splitting or Tailing:
Baseline Noise:
Retention Time Shifts:
The following table outlines the key stability information for Naringenin-d4 stock solutions as provided by MedChemExpress (MCE) [1].
| Solution Type | Storage Temperature | Stability Duration | Solvent | Concentration |
|---|---|---|---|---|
| Stock Solution | -80°C | 6 months | DMSO | 12.5 mg/mL (as prepared) |
| Stock Solution | -20°C | 1 month | DMSO | 12.5 mg/mL (as prepared) |
| Working Solution | -80°C | 6 months | DMSO (see protocols below) | ≥ 1.25 mg/mL |
| Working Solution | -20°C | 1 month | DMSO (see protocols below) | ≥ 1.25 mg/mL |
To ensure the stability of your solutions, it is critical to follow standardized preparation methods. Here are detailed protocols based on common practices for handling naringenin and its derivatives [1] [2].
This protocol is designed to create a clear solution suitable for animal studies.
This method uses a cyclodextrin derivative to enhance solubility in aqueous environments.
Here are some common problems and their solutions:
Problem: Precipitation in Stock Solution
Problem: Inconsistent Analytical Results
Problem: Uncertainty About Current Solution Stability
Q: What is the molecular weight of this compound?
Q: What is the purpose of using this compound?
Q: Can I use the stock solution after it has been stored at -20°C for two months?
For projects requiring rigorous validation, you can follow this general workflow to verify the stability of your this compound stock solution under your specific laboratory conditions.
The table below summarizes two robust chromatography-based methods suitable for guiding the optimization of Naringenin-d4 detection in various matrices [1] [2].
| Method Feature | RP-HPLC for Naringenin (Analytical & Bio-analytical) | LC-MS/MS for Naringin/Naringenin (Bio-analytical) |
|---|---|---|
| Application Matrix | Nanoparticles, Plasma, Brain Tissue [2] | Rat, Dog, and Human Plasma [1] |
| Stationary Phase | C18 (250 x 4.6 mm, 5 µm) [2] | (Information specific to column not provided) |
| Mobile Phase | Methanol : 0.5% ortho-phosphoric acid in water (70:30), pH ~2.5 [2] | (Gradient method implied, specifics not provided) [1] |
| Flow Rate | 1.0 mL/min (0.8 mL/min for bio-analysis) [2] | (Method-specific) |
| Detection | UV at 289 nm [2] | Tandem Mass Spectrometry (MS/MS) [1] |
| Linear Range | 0.5 - 40 µg/mL (Analytical); 6.3 - 200 ng/mL (Plasma) [2] | (Calibration curves established for species) [1] |
| LOD / LOQ | 0.15 µg/mL / 0.44 µg/mL (Analytical); ~9.7 ng/mL / ~29.4 ng/mL (Plasma) [2] | (Highly sensitive, specific values not provided) [1] |
Here are answers to common technical challenges, based on the principles of the established methods.
FAQ 1: How can I improve the peak shape and sensitivity for my compound?
Poor peak shape (tailing or broadening) often reduces sensitivity and can obscure low-concentration analytes.
FAQ 2: What is the most effective way to handle biological matrix interference?
Plasma and brain tissues contain many components that can interfere with analysis.
FAQ 3: How do I choose between HPLC-UV and LC-MS/MS?
The choice depends on your required sensitivity and specificity.
The following diagram outlines a logical pathway to method optimization, synthesizing the key steps from the technical guides.
In analytical chemistry, robustness measures a method's capacity to remain unaffected by small, deliberate variations in procedural parameters listed in the method documentation. It indicates the method's reliability during normal use. This is distinct from ruggedness, which refers to the reproducibility of results under varying external conditions like different laboratories, analysts, or instruments [1].
For a method to be considered robust, its key performance indicators (such as retention time, peak area, and resolution) should not show significant deviation when operational parameters are slightly altered.
While a specific study for naringenin-d4 was not found, a robust RP-HPLC method for the quantification of naringenin in polymeric nanocarriers provides an excellent model [2]. The parameters and their variations from this study are summarized below.
| Parameter | Normal Condition | Varied Conditions Tested |
|---|---|---|
| Column Temperature | 30 °C | Deliberately varied within a small range |
| Mobile Phase Flow Rate | 1.0 ml/min (Analytical) 0.8 ml/min (Bio-analytical) | Deliberately varied within a small range | | Mobile Phase Composition| Methanol : 0.5% ortho-phosphoric acid (70:30, v/v) | Ratio deliberately varied | | Detection Wavelength | 289 nm | Deliberately varied within a small range | | pH of Aqueous Phase | 2.47 | Deliberately varied within a small range |
This method was successfully validated and found to be precise, accurate, and robust for both in-vitro and in-vivo quantification of naringenin in complex matrices like plasma and brain tissue [2].
A systematic, multivariate approach is more efficient than changing one variable at a time, as it can reveal interactions between parameters. The following workflow outlines this process.
Here are solutions to common problems that can affect method robustness.
| Problem Area | Potential Cause | Troubleshooting Action |
|---|---|---|
| Retention Time | Sensitive to mobile phase pH/temperature | Tighten control on buffer preparation and column oven temperature. |
| Peak Tailing | Sensitive to mobile phase pH | Optimize pH; a method used pH 2.0 with ortho-phosphoric acid [2]. |
| Variable Response | Sensitive to flow rate/detection wavelength | Ensure strict instrumental calibration and maintenance. |
| Column Performance | Different column lots/suppliers | Specify column type (e.g., C18, 250 mm length [2]) and test columns from different lots/suppliers during validation. |
The following table summarizes key parameters from robust HPLC methods developed for the analysis of naringenin in various matrices, which you can adapt for naringenin-d4.
| Parameter | Method 1: Analytical & Bio-analytical RP-HPLC [1] | Method 2: UHPLC for FA Decoction [2] | Method 3: RP-HPLC for Naringin (Related Compound) [3] |
|---|---|---|---|
| Analytical Column | C18, 250 × 4.6 mm, 5 µm [1] | C18, 50 × 2.1 mm, 1.7 µm [2] | C18, 250 × 4.6 mm, 5 µm (GraceSmart) [3] |
| Mobile Phase | Methanol : 0.5% ortho-phosphoric acid (70:30) [1] | Acetonitrile (A) / 0.5% acetic acid in water (B) - Gradient [2] | Phosphate buffer (pH 3.5) : Acetonitrile (75:25) [3] |
| Flow Rate | 1.0 mL/min (Analytical), 0.8 mL/min (Bio-analytical) [1] | 0.2 mL/min [2] | 1.0 mL/min [3] |
| Column Temperature | 30 °C [1] | 40 °C [2] | Ambient [3] |
| Detection Wavelength | 289 nm [1] | Not Specified (PDA used) [2] | 282 nm (for naringin) [3] |
| Injection Volume | 20 µL [1] | 5 µL [2] | 20 µL [3] |
| Linearity Range | 0.5 - 40 µg/mL (Analytical) [1] | 2.13 µg/mL (as part of a mixture) [2] | 0.1 - 20.0 µg/mL (for naringin) [3] |
| Sample Matrix | Nanoparticles, Plasma, Brain Tissue [1] | Herbal Decoction, Rat Plasma [2] | Nano-formulations [3] |
| Key Application Note | Flow rate reduced to 0.8 mL/min for bio-analytical applications to reduce peak tailing [1] | Used for simultaneous quantification of naringin, naringenin, and other compounds [2] | Validated per ICH guidelines; pH 3.5 buffer optimized to reduce silanol interactions [3] |
Here are the detailed methodologies for the two most directly applicable methods, which you can present as standardized protocols.
This method was developed and validated for in-vitro (nanoparticles) and in-vivo (plasma, brain tissue) quantification of naringenin.
This method is suitable for analyzing naringenin along with its glycoside (naringin) and other flavonoids in a single run.
Below is a workflow that maps common experimental issues to their potential causes and solutions, based on the gathered methodologies.
Frequently Asked Questions
Q1: Can I use the same HPLC method for naringin and naringenin?
Q2: Why is an acidic modifier used in the mobile phase?
Q3: My naringenin peak is tailing. What should I do?
The core principle is that a well-chosen internal standard (IS) improves data quality, but a poorly matched one can increase errors [1] [2]. The following table outlines specific issues you might encounter with Naringenin-d4 and how to resolve them.
| Problem Phenomenon | Potential Root Cause | Diagnostic Steps | Corrective & Preventive Actions |
|---|
| High variability in IS peak area across samples [1] [2] | 1. Pipetting error in IS addition 2. IS degradation 3. Inhomogeneous sample mixture before aliquotting | 1. Check calibration of pipettes used for IS [1]. 2. Check stock solution stability (< -20°C) [3]. 3. Ensure samples are thoroughly mixed before IS addition. | 1. Service or replace faulty pipettes. 2. Prepare fresh IS stock solutions regularly. | | Inaccurate quantification (IS worsens precision/accuracy) [1] [2] | 1. Non-identical behavior of IS and analyte during sample prep (e.g., SPE, LLE) [2]. 2. Chromatographic separation of IS and analyte, leading to different matrix effects [4]. | 1. Compare precision data with and without IS [1]. 2. Use post-column infusion to check for differing matrix effects on analyte and IS [4]. | 1. Optimize sample prep protocol. 2. Improve chromatographic conditions so IS and analyte co-elute. | | Signal suppression affecting analyte and IS differently [4] | The IS elutes in a region of ion suppression/enhancement while the analyte does not, or vice-versa. | 1. Perform a post-column infusion experiment to map matrix effects across the chromatogram [4]. 2. Perform a quantitative matrix effect study using multiple lots of blank matrix [4]. | 1. Modify the LC gradient to shift the retention time of the analyte/IS pair away from suppression zones [4]. 2. Use a more selective sample clean-up (e.g., SPE instead of dilute-and-shoot) [4]. | | Co-eluting interference in the IS channel | An isobaric compound from the matrix or a metabolite shares the same MRM transition as the IS. | 1. Inspect chromatogram for peak shape anomalies (shouldering) [4]. 2. Check the ion ratio for the IS; a deviation indicates potential interference [4]. | 1. Improve chromatographic resolution to separate the interference. 2. Select an alternative, specific MRM transition for the IS, if available. |
Here are detailed methodologies for the key diagnostic experiments referenced in the troubleshooting table.
This qualitative experiment helps you visualize regions of ion suppression or enhancement in your chromatographic run [4].
This experiment provides a numerical value for the extent of ion suppression/enhancement and evaluates how well your IS compensates for it [4].
MF (non-normalized) = (A_analyte in matrix) / (A_analyte in solvent)MF (normalized) = [(A_analyte in matrix)/(A_IS in matrix)] / [(A_analyte in solvent)/(A_IS in solvent)]For a technical support center, a visual guide can help users navigate the troubleshooting process. The following diagram outlines a logical, step-by-step approach to diagnosing and resolving this compound interference.
If, after thorough investigation, this compound continues to cause issues in your specific method, consider these alternatives. A successful IS should be a close structural analog not found in the biological matrix [5].
| Internal Standard | Rationale for Use | Potential Drawback |
|---|---|---|
| Other Deuterated Flavonoids (e.g., Hesperetin-d4) | Structurally similar, likely to behave similarly in sample prep and MS ionization [6] [3]. | May still have slightly different chromatography; can be expensive. |
| Stable Isotope-Labeled Standards with 13C, 15N | Better chromatographic co-elution with the analyte compared to deuterated standards, leading to superior compensation of matrix effects [4]. | Cost and availability. |
| Non-deuterated Structural Analog (e.g., Quercetin 3-β-D-glucoside) | Can be a practical and cost-effective option if it is not present in the sample matrix and elutes near the analyte [3]. | Must be absent from all study samples; may not mimic analyte behavior as perfectly. |
| Question | Answer & Troubleshooting Guidance |
|---|---|
| What are common causes of non-linearity in HPLC calibration curves? | Non-linearity can arise from the detector itself, inappropriate data fitting, or suboptimal chromatographic conditions [1]. |
| How does detector choice impact linearity? | Evaporative Light Scattering Detectors (ELSD) are inherently non-linear and their response factor can vary significantly (up to 10x) with mobile phase composition during a gradient [1]. |
| Can peak shape affect my calibration curve? | Yes, peak broadening and asymmetry can decrease the detector response factor. Broad peaks can be disproportionately "shaved" by the detector, leading to inaccurate area counts [1]. |
| My method uses a gradient. Could this be a problem? | Using a gradient elution with a non-linear detector like ELSD will almost certainly cause non-linearity, as the response factor changes with the mobile phase composition [1]. |
| What is the best way to establish a linear range? | A validated method for naringin established linearity over a range of 0.1 to 20.0 μg/mL with a coefficient of determination (r²) of 0.999 or better [2]. Your method for naringenin-d4 should be validated over its intended range. |
Here is a structured approach to diagnosing and fixing problems with your this compound calibration curve.
| Investigation Area | Specific Checks & Actions |
|---|
| Detector & Instrument | - Confirm Detector Type: If using ELSD, note its inherent non-linearity and consider using a different detector (e.g., UV/VIS or PDA) for quantification [1].
The following workflow outlines the key steps for developing and validating a reliable HPLC method, which is foundational for achieving a linear calibration curve.
Step-by-step details based on established protocols [2]:
While the search results do not specifically mention this compound, as a deuterated internal standard, its chemical behavior is nearly identical to native naringenin. Therefore, the chromatographic principles discussed are fully applicable.
The table below summarizes the key validation parameters for a bio-analytical RP-HPLC method used to quantify naringenin in plasma and brain tissue samples, conducted in accordance with ICH guidelines [1].
| Validation Parameter | Result for Plasma | Result for Brain Tissue |
|---|---|---|
| Linearity Range | 6.3–200 ng/mL | 31.25–12,500 ng/mL |
| Coefficient of Determination (R²) | 0.9975 | 1.000 |
| Limit of Detection (LOD) | 9.71 ng/mL | 9.06 ng/mL |
| Limit of Quantification (LOQ) | 29.44 ng/mL | 27.44 ng/mL |
| Precision | Meets ICH criteria (CV < 1-2%) | Meets ICH criteria |
| Accuracy | Meets ICH criteria | Meets ICH criteria |
| Robustness | Method was found to be robust | Method was found to be robust |
| Recovery | > 95% | > 95% |
The validated method for naringenin provides a practical blueprint. While you would need to confirm all parameters for Naringenin-d4 specifically, the following workflow outlines the core experimental steps [1].
In practice, this compound is typically used as an Internal Standard (IS) in quantitative bioanalysis via LC-MS/MS [2] [3] [4]. Its nearly identical chemical properties to naringenin, but slightly different mass, allow it to correct for losses during sample preparation and instrument variability.
When validating a method that uses this compound as an IS, the focus is often on confirming its selectivity, stability, and precision of response in the matrix. A full ICH validation is performed for the non-deuterated analyte (naringenin), while the deuterated IS is characterized to ensure it performs its function reliably.
Naringenin-d4 is a deuterated version of the citrus flavonoid Naringenin, where four hydrogen atoms are replaced with deuterium atoms [1]. Its primary application, as highlighted in the search results, is to serve as an internal standard for quantitative analysis.
The same research paper that used this compound also listed several other compounds used in their validated bioanalytical methods. While not directly compared, their concurrent use suggests they serve as internal standards or reference compounds for related analyses [2].
The table below lists some of these alternatives:
| Compound Name | Potential Role / Context of Use |
|---|---|
| Hesperetin [2] | Likely an internal standard for a different compound class. |
| Ketoconazole [2] | Used in metabolism studies (e.g., as a Cytochrome P450 inhibitor). |
| Naringin-D4 [2] | Deuterated standard for the naringenin precursor, naringin. |
| α-Naphthoflavone [2] | Used in enzyme inhibition studies. |
| Sulfaphenazole [2] | Used in enzyme inhibition studies. |
Since a direct side-by-side guide is not available, your comparison should focus on the general scientific principles for selecting an appropriate internal standard. You can structure your guide around evaluating the following criteria against any alternative:
Structural Analogy vs. Isotopic Labeling: The most critical comparison is between a structurally similar analog (like hesperetin) and a stable isotope-labeled standard (like this compound).
Experimental Workflow Context: The choice can depend on the experiment's goal.
Technical Validation: Your guide should emphasize that any method must be validated. Key parameters to compare include:
To visualize the logical decision process for selecting an internal standard for naringenin quantification, you can refer to the following workflow:
The Limit of Detection (LOD) is the lowest concentration at which the analyte can be detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy [1]. According to ICH guidelines, they can be calculated from the calibration curve using the formulas:
Where 'σ' is the standard deviation of the response, and 'S' is the slope of the calibration curve [1].
The table below summarizes LOD and LOQ values for naringenin from published studies, which provide a performance benchmark.
| Matrix / Method Type | LOD | LOQ | Key Chromatographic Conditions |
|---|---|---|---|
| Pure API (Analytical RP-HPLC) [2] | 0.15 µg/mL | 0.44 µg/mL | Column: C18 (250 × 4.6 mm, 5 µm). Mobile Phase: MeOH: 0.5% ortho-phosphoric acid (70:30, pH 2.47). Flow Rate: 1.0 mL/min. Detection: 289 nm |
| Rat Plasma (Bioanalytical RP-HPLC) [2] | 9.71 ng/mL | 29.44 ng/mL | Column: C18 (250 × 4.6 mm, 5 µm). Mobile Phase: MeOH: 0.5% ortho-phosphoric acid (70:30). Flow Rate: 0.8 mL/min. Detection: 289 nm |
| Rat Brain Tissue (Bioanalytical RP-HPLC) [2] | 9.06 ng/mL | 27.44 ng/mL | Same as plasma method. |
| NP-HPTLC [3] | 35.57 ng/band | 107.80 ng/band | Stationary Phase: Silica gel 60F254. Mobile Phase: Toluene:Ethyl acetate:Formic acid (6:4:0.8) |
Here is a generalized workflow for determining LOD and LOQ using the calibration curve method, based on the procedures from the studies [2] [1]:
When adapting these methods for naringenin-d4 and creating your comparison guide, consider the following:
| Aspect | Experimental Data / Findings | Experimental Model / Context |
|---|---|---|
| Oral Bioavailability | ~15% [1] [2] | Human studies |
| Cmax (after naringin) | ~5.5 hours (Tmax) [1] | Human pharmacokinetic study |
| Absorption Site | Small intestine (glucoside); Colon (rutinoside) [3] | Human clinical trial (crossover study) |
| Transport Mechanism | Active transport mediated by P-glycoprotein; time- and concentration-dependent [4] [5] | In vitro (Caco-2 cell model) |
| Analytical Method (HPLC) | Column: C18 (250 mm x 4.6 mm, 5 μm) Mobile Phase: Methanol: 0.5% ortho-phosphoric acid (70:30) Flow Rate: 1 mL/min Detection: 289 nm [6] | In vitro and in vivo quantification in nanoparticles | | Bio-analytical Sensitivity | LOD (Brain): 9.06 ng/ml LOQ (Brain): 27.44 ng/ml [6] | Rat brain and plasma samples |
The following methodologies from the search results detail how naringenin absorption is typically studied.
1. In Vitro Transport and Uptake Using Caco-2 Cells [4] [5] This protocol is fundamental for investigating the cellular mechanisms of naringenin absorption.
2. Clinical Pharmacokinetic Study in Humans [3] This design is used to quantify absorption in humans and the impact of formulation.
3. Bio-analytical Method for In-Vivo Quantification [6] This protocol is crucial for accurately measuring naringenin and potential deuterated forms in biological tissues.
The following diagram illustrates a typical experimental workflow for studying naringenin absorption and the critical role this compound plays in ensuring data accuracy.
The absence of a direct comparative study means that the primary understood difference is the 4 atomic mass unit (amu) mass difference due to deuterium substitution, which is exploited in mass spectrometry.
To advance beyond the current information, you could:
Naringenin-d4, a deuterated form of naringenin, is specifically used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure accurate quantification of naringenin and its metabolites in biological samples [1]. Its high structural similarity to naringenin allows it to correct for variations in sample preparation and instrument response.
Several validated methods for quantifying naringenin (non-deuterated) have been established, which can inform the development and validation of methods for this compound. The table below summarizes key parameters from these studies:
| Method & Matrix | Key Chromatographic Conditions | Validation Results | Source |
|---|
| RP-HPLC (Analytical): Naringenin in Solid Dispersions | Column: C18 (250 x 4.6 mm, 5µm) Mobile Phase: Methanol:Water (70:30, v/v) Detection: 288 nm | Linearity: R² > 0.999 (2-12 µg/mL) Precision: RSD < 2% Accuracy: 98-101% recovery | [2] | | RP-HPLC (Bio-analytical): Naringenin in Plasma & Brain | Column: C18 (250 x 4.6 mm, 5µm) Mobile Phase: Methanol: 0.5% OPA (70:30, pH ~2.5) Detection: 289 nm | Linearity (Plasma): R² = 0.9975 (6.3-200 ng/mL) Linearity (Brain): R² = 1 (31.25-12,500 ng/mL) Recovery: > 95% | [3] | | LC-MS/MS: Naringin/Naringenin in Rat, Dog, Human Plasma | Information not specified in excerpt | Used this compound as an internal standard | [1] |
Since a direct guide is unavailable, you can design a cross-validation study for this compound by referencing established principles and the methods above. The core workflow for such a study can be visualized as follows:
The specific parameters to compare across instruments in such a study are outlined below:
| Validation Parameter | What to Compare Across Instruments |
|---|---|
| Linearity & Range | Coefficient of determination (R²), slope, and intercept of calibration curves. |
| Precision | Intra-day and inter-day Repeatability (expressed as % Relative Standard Deviation, RSD). |
| Accuracy | Mean percentage recovery of this compound from quality control (QC) samples. |
| Sensitivity | Limit of Detection (LOD) and Limit of Quantification (LOQ). |
| Robustness | System suitability tests (e.g., retention time, peak asymmetry, theoretical plates). |
Here are detailed protocols for critical experiments in your cross-validation guide, based on the obtained studies:
Sample Preparation for LC-MS/MS: For bio-analytical methods, a typical protocol involves protein precipitation. An aliquot of the biological matrix (e.g., plasma) is spiked with a consistent amount of this compound internal standard, followed by the addition of a precipitant like ice-cold acetonitrile (e.g., 1:3 sample to precipitant ratio). The mixture is vortexed, centrifuged, and the supernatant is injected into the LC-MS/MS system [1] [3].
Chromatographic Separation: The summarized methods use reversed-phase C18 columns (250 x 4.6 mm, 5 µm). A common isocratic mobile phase is methanol and acidified water (e.g., 70:30). The acid (like 0.5% ortho-phosphoric acid) helps improve peak shape. The flow rate is typically 1.0 mL/min with detection wavelengths around 288-289 nm for UV detection [2] [3]. For LC-MS/MS, mobile phases are often volatile buffers like ammonium formate or acetate.
Method Validation: The validation should follow ICH Q2(R1) or FDA guidelines. This involves assessing: